molecular formula C7H6FN3 B1457760 8-Fluoroimidazo[1,2-A]pyridin-2-amine CAS No. 1781129-93-8

8-Fluoroimidazo[1,2-A]pyridin-2-amine

Cat. No. B1457760
M. Wt: 151.14 g/mol
InChI Key: KSVITGFODCAWON-UHFFFAOYSA-N
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Description

“8-Fluoroimidazo[1,2-A]pyridin-2-amine” is a synthesized chemical compound with potential implications in various fields of research and industry. It has a molecular weight of 165.17 .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific synthesis method for 8-Fluoroimidazo[1,2-A]pyridin-2-amine is not available in the retrieved data.


Molecular Structure Analysis

The Inchi Code for “8-Fluoroimidazo[1,2-A]pyridin-2-amine” is 1S/C8H8FN3/c9-7-2-1-3-12-5-6 (4-10)11-8 (7)12/h1-3,5H,4,10H2 . This provides a detailed description of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving “8-Fluoroimidazo[1,2-A]pyridin-2-amine” are not available in the retrieved data, imidazo[1,2-a]pyridines have been synthesized employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Physical And Chemical Properties Analysis

“8-Fluoroimidazo[1,2-A]pyridin-2-amine” is a powder with a melting point of 98-99 degrees Celsius .

Scientific Research Applications

Bioisosteric Replacement in Medicinal Chemistry

  • Synthesis and Physicochemical Mimicry : 8-Fluoroimidazo[1,2-a]pyridine has been synthesized and identified as a physicochemical mimic of imidazo[1,2-a]pyrimidine. This mimicry was demonstrated in vitro, showing its potential as a bioisosteric replacement in the GABA(A) receptor modulator (Humphries et al., 2006).

Chemical Synthesis and Stability

  • Synthesis of Conformationally Constrained Inhibitors : The synthesis of 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring system has been accomplished, which is used to produce farnesyltransferase inhibitor analogues with improved in vivo metabolic stability (Dinsmore et al., 2000).

Fluorescent Properties for Biomarkers

  • Fluorescent Property Analysis : 3-Hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines have been synthesized and evaluated for their fluorescence emission, suggesting their potential as biomarkers and photochemical sensors (Velázquez-Olvera et al., 2012).

Cytotoxic Activity in Drug Development

  • Evaluation of Cytotoxic Activity : A study on 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives revealed their cytotoxic activity and potential as CDK inhibitors, contributing to the development of new drugs (Vilchis-Reyes et al., 2010).

Application in Agriculture

  • Insecticidal Activity : Tetrahydroimidazo[1,2-a]pyridine derivatives, synthesized via a catalyst-free aza-Diels-Alder reaction, have been evaluated for insecticidal activities against pea aphids, with the introduction of a fluoro group increasing their effectiveness (Zhang et al., 2010).

Safety And Hazards

The safety information for “8-Fluoroimidazo[1,2-A]pyridin-2-amine” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

Imidazo[1,2-a]pyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Therefore, “8-Fluoroimidazo[1,2-A]pyridin-2-amine” may have potential implications in various fields of research and industry.

properties

IUPAC Name

8-fluoroimidazo[1,2-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-5-2-1-3-11-4-6(9)10-7(5)11/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVITGFODCAWON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoroimidazo[1,2-A]pyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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